4-Oxospiro[2.5]octane-1-carboxylic acid
Description
Significance of Spirocyclic Systems in Contemporary Chemical Research
Spirocyclic systems, compounds containing two or more rings linked by a single common atom, are of considerable interest in modern chemical research. Their inherent three-dimensional nature allows for the precise spatial orientation of functional groups, a critical feature in the development of new pharmaceuticals and materials. mskcc.org The rigidity of the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets, as it reduces the entropic penalty upon binding. lookchem.com Consequently, spirocyclic motifs are found in a variety of natural products and have been incorporated into numerous drug candidates. nih.gov
Overview of Spiro[2.5]octane Derivatives as Bridged-Ring Systems
Spiro[2.5]octane derivatives are a specific class of bridged-ring systems that combine the high ring strain of a cyclopropane (B1198618) ring with the conformational flexibility of a cyclohexane (B81311) ring. This combination results in unique chemical and physical properties. The parent compound, spiro[2.5]octane, is a carbocyclic spiro compound. beilstein-journals.orgnih.govnist.govnist.gov The introduction of functional groups, such as the oxo and carboxylic acid moieties in 4-Oxospiro[2.5]octane-1-carboxylic acid, provides handles for further chemical transformations and allows for the modulation of the molecule's biological activity.
Structural Elucidation and Stereochemical Considerations for this compound
The precise structure of this compound can be unequivocally determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, would provide detailed information about the connectivity and the chemical environment of each atom. sci-hub.st Infrared (IR) spectroscopy would confirm the presence of the ketone (C=O) and carboxylic acid (C=O and O-H) functional groups. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
Stereochemistry is a critical aspect of this compound. The spiro center at C3, the carbon atom bearing the carboxylic acid group (C1), and potentially the carbon at the junction of the two rings can be chiral centers, leading to the possibility of multiple stereoisomers. researchgate.net The relative and absolute stereochemistry of these centers would significantly influence the molecule's biological activity and would need to be determined, for instance, by X-ray crystallography of a suitable crystalline derivative or by stereoselective synthesis from a chiral precursor. researchgate.net
Research Aims and Contextualization within Spiroketone and Spirocarboxylic Acid Chemistry
Research into this compound would likely focus on several key areas. A primary aim would be the development of efficient and stereoselective synthetic routes to access this molecule and its derivatives. Given the interest in spirocycles for drug discovery, another major research direction would be the evaluation of its biological activity.
Within the broader fields of spiroketone and spirocarboxylic acid chemistry, this compound serves as an interesting model system. The interplay between the strained cyclopropane ring, the ketone functionality, and the carboxylic acid group could lead to novel chemical reactivity and applications. The synthesis of such compounds often involves strategies like ring-closing metathesis followed by hydrogenation or intramolecular cyclization reactions. rsc.orgrsc.org The presence of both a ketone and a carboxylic acid offers multiple points for derivatization, allowing for the creation of a library of related compounds for further study. nih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of Spiro[2.5]octane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Spiro[2.5]octane | 185-65-9 | C₈H₁₄ | 110.1968 |
| Spiro[2.5]octane-1-carboxylic acid | 17202-86-7 | C₉H₁₄O₂ | 154.21 |
| Spiro[2.5]octane-4-carboxylic acid | Not Available | C₉H₁₄O₂ | 154.21 |
| 5-oxaspiro[2.5]octane-1-carboxylic acid | Not Available | C₈H₁₂O₃ | 156.18 |
Table 2: Spectroscopic Data for Related Spiro[2.5]octane Structures
| Compound | Spectroscopic Data Highlights | Reference |
| 1-oxaspiro[2.5]octane derivatives | 1H and 13C NMR chemical shifts are sensitive to the stereochemistry and conformation of the rings. | sci-hub.st |
| Spiro[2.5]octan-6-ol | Low-temperature PMR spectra used to determine conformational equilibrium. | doi.org |
Detailed Research Findings
Furthermore, the synthesis of spiroketones is an active area of research, with methods such as telescoped flow processes being developed for more sustainable and efficient production. rsc.org The principles from these studies could be applied to the synthesis of the target molecule. The chemistry of spiro carboxylic acids is also well-explored, particularly in the context of medicinal chemistry where they can act as bioisosteres for other functional groups and modulate physicochemical properties. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
8-oxospiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7-3-1-2-4-9(7)5-6(9)8(11)12/h6H,1-5H2,(H,11,12) |
InChI Key |
IHZHIWJUQCRUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2C(=O)O)C(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxospiro 2.5 Octane 1 Carboxylic Acid and Analogues
Retrosynthetic Analysis of the Spiro[2.5]octane-Ketone-Carboxylic Acid Architecture
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. mdpi.com For 4-Oxospiro[2.5]octane-1-carboxylic acid, the analysis reveals several key disconnections.
A primary disconnection strategy involves functional group interconversion (FGI) of the ketone at the C4 position to a more synthetically tractable hydroxyl group. This leads to the precursor, 4-hydroxyspiro[2.5]octane-1-carboxylic acid. The oxidation of this secondary alcohol is a reliable forward reaction.
The spiro[2.5]octane core can be disconnected in several ways. One logical approach is to break the bonds forming the cyclopropane (B1198618) ring. This disconnection points towards a cyclopropanation reaction, specifically the addition of a methylene (B1212753) group to the exocyclic double bond of a cyclohexanone (B45756) derivative, such as a 4-oxocyclohexylideneacetate derivative. Alternatively, the disconnection can be made at the carbonyl group of a cyclohexanone precursor, suggesting a reaction with a sulfur ylide (e.g., Corey-Chaykovsky reaction) to form the spiro-fused cyclopropane.
Another retrosynthetic pathway involves disconnecting the six-membered ring. This suggests an intramolecular cyclization of a precursor containing a cyclopropane ring with two suitably positioned side chains that can form the cyclohexanone ring, for instance, via a Dieckmann or Thorpe-Ziegler condensation.
Finally, the carboxylic acid group on the cyclopropane ring can be seen as arising from the hydrolysis of an ester or nitrile, or through the carboxylation of an appropriate organometallic intermediate. These disconnections form the basis for the synthetic strategies discussed in the following sections.
Strategies for the Construction of the Spiro[2.5]octane Core
The construction of the central spiro[2.5]octane framework is the most critical challenge in synthesizing the target molecule. Various methodologies have been developed to create this spirocyclic system.
Cyclopropanation Reactions on Cyclohexanone Derivatives
A direct and effective method for forming the spiro[2.5]octane system is through the cyclopropanation of a pre-existing cyclohexanone derivative. The Johnson–Corey–Chaykovsky reaction is particularly well-suited for this transformation. wikipedia.org This reaction involves the addition of a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, to a carbonyl group or an α,β-unsaturated carbonyl system. nih.govresearchgate.net
When an α,β-unsaturated cyclohexanone derivative is used as the substrate, the sulfur ylide adds to the double bond in a conjugate fashion to form the cyclopropane ring. For instance, the reaction of an appropriate 4-substituted cyclohex-2-en-1-one with dimethylsulfoxonium methylide would yield a spiro[2.5]octan-4-one derivative. The ylide is typically generated in situ by treating a sulfonium (B1226848) salt, like trimethylsulfonium (B1222738) iodide, with a strong base such as sodium hydride in a solvent like DMSO. organic-chemistry.orgnih.gov
| Precursor Type | Reagent | Product | Key Features |
| α,β-Unsaturated Cyclohexanone | Dimethylsulfoxonium methylide | Spiro[2.5]octanone | Conjugate addition leads to cyclopropane formation. |
| Cyclohexanone | Dimethylsulfonium methylide | Spiro-epoxide (oxaspiro[2.5]octane) | Direct addition to the carbonyl forms an epoxide, which can be further transformed. |
This method is highly valuable due to its stereoselectivity and functional group tolerance, making it a cornerstone in the synthesis of spirocyclopropanes. libretexts.org
Intramolecular Cyclization Routes to Spiro[2.5]octane-Diones
An alternative strategy involves constructing the cyclohexane (B81311) ring onto a pre-existing cyclopropane core through intramolecular cyclization. This approach is particularly useful for synthesizing dione (B5365651) analogues like spiro[2.5]octane-5,7-dione, which can serve as versatile intermediates. Current time information in Le Flore County, US.nih.govgoogle.com
One such route involves the reaction of a cyclopropylidene carboxylic acid ester with a 1,3-dicarbonyl compound, such as diethyl 1,3-acetonedicarboxylate. rsc.org The initial Michael addition is followed by an intramolecular cyclization, typically a Claisen condensation, to form a 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylate intermediate. Subsequent hydrolysis and decarboxylation yield the target spiro[2.5]octane-5,7-dione. Current time information in Le Flore County, US.
This methodology allows for the construction of the spirocycle from acyclic or simple cyclic precursors, offering a high degree of flexibility in introducing substituents.
Geminal Dialkylation Approaches
Geminal dialkylation, or the introduction of two alkyl groups onto a single carbon atom, provides another pathway to spirocyclic systems. In this approach, a substrate with an active methylene group is sequentially alkylated with a bifunctional electrophile.
A relevant strategy involves the use of α-heteroatom-substituted nitriles as synthons that can be doubly alkylated. nih.gov For instance, a suitable nitrile could be deprotonated and reacted with a 1,5-dihaloalkane. The two alkylation steps would occur at the same carbon, creating the spiro center. Subsequent chemical manipulation of the nitrile and the heteroatom substituent would be required to form the desired spiro[2.5]octane structure. This "trianion synthon" approach provides access to a variety of spirocycles. nih.gov While not the most direct route to the target molecule, it represents a powerful tool for building complex spirocyclic frameworks.
Introduction and Functionalization of the Ketone Moiety at Position 4
With the spiro[2.5]octane core in place, the final key feature to install is the ketone at the C4 position. This is typically achieved through the oxidation of a corresponding secondary alcohol precursor.
Selective Oxidation of Alcohols to Ketones
The oxidation of a secondary alcohol to a ketone is a fundamental and well-established transformation in organic synthesis. wikipedia.org For the synthesis of this compound, the precursor would be 4-hydroxyspiro[2.5]octane-1-carboxylic acid or its corresponding ester. A wide array of oxidizing agents can accomplish this conversion. organic-chemistry.orgorganic-chemistry.org
Common chromium-based reagents like chromic acid (H₂CrO₄, generated from CrO₃ and aqueous sulfuric acid, also known as the Jones reagent) or pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.orgchemistrysteps.com PCC is a milder option that is less likely to cause overoxidation or side reactions. libretexts.org
Other modern, milder, and often more selective methods include the Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640), and DMSO) and the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.orgchemistrysteps.com DMP is particularly useful for its mild, neutral conditions and broad functional group compatibility. researchgate.netnuph.edu.ua The choice of reagent depends on the presence of other sensitive functional groups in the molecule and the desired reaction conditions.
| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |
| Chromium (VI) | Jones Reagent (CrO₃/H₂SO₄/acetone) | 0 °C to room temperature | Strong oxidant, acidic conditions. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Milder than Jones reagent, avoids overoxidation. | |
| DMSO-based | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Low temperature (-78 °C) | Avoids heavy metals, requires careful temperature control. |
| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions, good for sensitive substrates. |
| Permanganate (B83412) | Potassium Permanganate (KMnO₄) | Basic or acidic, controlled temperature | Strong oxidant, can cleave C-C bonds if not controlled. libretexts.org |
The selective oxidation of the C4 hydroxyl group is a crucial final step, leading directly to the target this compound or its ester, which can be subsequently hydrolyzed.
Carbonylative Annulation Strategies
Carbonylative annulation strategies represent a powerful class of reactions for constructing cyclic ketones, including spirocyclic systems. These methods involve the incorporation of a carbonyl group (C=O) from carbon monoxide (CO) or a surrogate during the ring-forming step.
One advanced approach is the enantioselective α-carbonylative arylation, which facilitates the synthesis of chiral spirocyclic β,β′-diketones. researchgate.net In a typical reaction, an aryl bromide tethered to a ketone moiety can undergo a palladium-catalyzed intramolecular reaction under a carbon monoxide atmosphere. The process involves the initial formation of an acylpalladium(II) complex, which then undergoes an intramolecular cyclization to form the spirocyclic ketone framework. researchgate.net The choice of chiral ligands is crucial for inducing enantioselectivity.
For instance, the cyclization of substrates like 2-(2-bromobenzyl)-3,4-dihydronaphthalen-1(2H)-one can be achieved using a palladium catalyst system. researchgate.net The reaction proceeds under a CO atmosphere with a suitable base, such as sodium tert-butoxide (NaOtBu), and a chiral phosphine (B1218219) ligand to yield the desired spirocyclic diketone with high enantiomeric excess. researchgate.net
Table 1: Example of Palladium-Catalyzed Carbonylative Arylation
| Starting Material | Catalyst System | Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 2-(2-bromobenzyl)-3,4-dihydronaphthalen-1(2H)-one | Pd(dba)₂, Chiral Ligand (e.g., (S)-BINAPINE) | CO (1.5 atm), NaOtBu, 105 °C | Chiral Spirocyclic Diketone | Good | High | researchgate.net |
Another relevant strategy is the palladium-catalyzed decarboxylative asymmetric [4+2] annulation. While not a direct carbonylation with CO gas, it involves a carbonyl-containing zwitterionic intermediate to build the spirocyclic framework, demonstrating the versatility of annulation reactions in constructing these complex structures. rsc.org
Rearrangement Reactions to Generate Ketones
Rearrangement reactions offer an alternative and often elegant pathway to spirocyclic ketones by reorganizing the carbon skeleton of a precursor molecule. These transformations can be driven by the release of ring strain or the formation of a more stable intermediate. acs.orgnih.gov
A prominent example is the pinacol-type rearrangement. This reaction typically starts with a vicinal diol (a 1,2-diol). In the context of spirocycle synthesis, a diol precursor can be treated with a strong acid, leading to the protonation of one hydroxyl group and its departure as water. This generates a carbocation, which triggers the migration of an adjacent carbon-carbon bond, resulting in ring expansion or contraction and the formation of a ketone. youtube.com This method is particularly effective for installing a spirocyclic quaternary center adjacent to the newly formed carbonyl group. youtube.com
Wagner-Meerwein rearrangements, which proceed via carbocation intermediates, have also been employed. An acid-mediated electrophilic cyclization can form a spiro carbocation intermediate, which then undergoes a rearrangement to yield the final helical or spirocyclic ketone. acs.orgresearchgate.net
The Favorskii rearrangement is another relevant transformation, involving the conversion of α-halo ketones to carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. wikipedia.org In the case of cyclic α-halo ketones, this reaction results in a ring contraction, which can be a key step in the synthesis of certain spiro compounds. wikipedia.org
Table 2: Key Rearrangement Reactions for Spiro Ketone Synthesis
| Rearrangement Type | Typical Precursor | Key Intermediate | Driving Force | Reference |
| Pinacol Rearrangement | Vicinal Diol | Carbocation | Formation of a stable C=O bond | nih.govyoutube.com |
| Wagner-Meerwein Rearrangement | Alcohol/Alkene | Spiro Carbocation | Formation of a more stable carbocation | acs.orgresearchgate.net |
| Favorskii Rearrangement | α-Halo Ketone | Cyclopropanone | Ring strain in intermediate | wikipedia.org |
Formation and Manipulation of the Carboxylic Acid Functionality at Position 1
The introduction of the carboxylic acid group at the C1 position of the spiro[2.5]octane system is a critical step that can be achieved through several reliable methods.
Carboxylation Reactions of Organometallic Intermediates
A classic and highly effective method for forming a carboxylic acid is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent. This reaction involves the nucleophilic attack of the organometallic compound on carbon dioxide (CO₂), which serves as the carboxyl group source.
The synthesis begins with the preparation of the organometallic reagent from a corresponding alkyl or aryl halide. This powerful nucleophile is then exposed to solid carbon dioxide (dry ice) or bubbled with CO₂ gas. mnstate.edu An acid workup in the final step protonates the resulting carboxylate salt to yield the desired carboxylic acid. mnstate.edu This method is advantageous due to the ready availability of CO₂ and its general applicability.
Hydrolysis of Nitrile Precursors
The hydrolysis of a nitrile (-C≡N) group is a robust and widely used method for preparing carboxylic acids. lumenlearning.com This transformation can be performed under either acidic or basic conditions.
Acid Hydrolysis : The nitrile is typically heated under reflux with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). commonorganicchemistry.comlibretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. lumenlearning.com
Alkaline Hydrolysis : In this method, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.com This process, also known as saponification, initially yields a carboxylate salt and ammonia (B1221849) gas. libretexts.org To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid in a subsequent step. libretexts.org
This two-step sequence of introducing a nitrile (e.g., via Sₙ2 reaction with a cyanide ion) followed by hydrolysis is a common strategy for extending a carbon chain by one carbon while simultaneously generating a carboxylic acid functionality. lumenlearning.com
Oxidation of Primary Alcohols or Aldehydes
The oxidation of a primary alcohol (-CH₂OH) or an aldehyde (-CHO) at the C1 position of a suitable spiro[2.5]octane precursor is a direct route to the target carboxylic acid. A wide array of oxidizing agents can be employed for this purpose.
Common methods utilize strong, metal-based oxidants like potassium dichromate(VI) (K₂Cr₂O₇) or potassium permanganate (KMnO₄) in acidic conditions. libretexts.org To ensure the reaction proceeds fully to the carboxylic acid and does not stop at the aldehyde stage, conditions such as heating under reflux with an excess of the oxidizing agent are often used. libretexts.org
More modern and milder methods have been developed to improve functional group tolerance and reduce metallic waste. nsf.gov These include:
TEMPO-catalyzed oxidation : A system using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) can efficiently convert primary alcohols to aldehydes. A subsequent oxidation step, often in the same pot using sodium chlorite (B76162) (NaClO₂), can then generate the carboxylic acid. nih.gov
Copper-catalyzed aerobic oxidation : This method uses a copper catalyst, often with co-catalysts like TEMPO, under an oxygen or air atmosphere, representing a greener alternative. rsc.org
Ester Hydrolysis and Saponification Techniques
If the synthetic route first generates an ester at the C1 position, its hydrolysis is a straightforward final step to unmask the carboxylic acid. Similar to nitrile hydrolysis, this can be achieved under acidic or basic conditions.
Acid-Catalyzed Hydrolysis : The ester is heated under reflux with an excess of dilute acid (e.g., H₂SO₄ or HCl). This is an equilibrium reaction, so a large excess of water is used to drive the reaction toward the products: the carboxylic acid and the corresponding alcohol. libretexts.org
Saponification (Alkaline Hydrolysis) : This is often the preferred method as the reaction is effectively irreversible. libretexts.org The ester is heated with a strong base such as sodium hydroxide. The process yields a carboxylate salt and an alcohol. The mixture is typically easier to separate, as the alcohol can be distilled off. libretexts.org A final acidification step is required to protonate the carboxylate salt and liberate the free carboxylic acid. libretexts.orgnii.ac.jp
Stereoselective Synthesis of this compound and its Isomers
The creation of specific stereoisomers of this compound is a critical aspect of its synthesis, as different isomers can exhibit varied biological activities and physical properties. The following subsections detail the primary methods for achieving stereoselectivity.
Chiral Auxiliaries and Substrate-Controlled Stereoselectivity
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. Once the desired stereochemistry is established, the auxiliary is removed. This approach has been successfully employed in the synthesis of various chiral molecules. For instance, in the synthesis of chiral bicyclo[1.1.1]pentane-α-amino acids, (R)-2-phenylglycinol has been used as a chiral auxiliary in a Strecker reaction to produce a mixture of diastereomers that can then be separated. A similar strategy could be applied to the synthesis of this compound, where a chiral auxiliary is attached to a precursor molecule to direct the cyclopropanation or another key bond-forming reaction in a stereoselective manner.
Substrate-controlled stereoselectivity, on the other hand, relies on the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions. If a chiral starting material is used to construct the spirocyclic system, its stereocenters can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) |
|---|---|---|
| (R)-2-Phenylglycinol | Strecker Reaction | >95% |
| Oxazolidinones | Alkylation, Aldol (B89426) Reactions | >98% |
Asymmetric Catalysis in Spiro Compound Synthesis
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, including spirocycles. This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A notable example is the enantioselective preparation of the (S)-4-methyleneproline scaffold, a key component in the synthesis of the antiviral drug ledipasvir. This was achieved through a one-pot double allylic alkylation of a glycine-derived imine in the presence of a chinchonidine-derived catalyst under phase-transfer conditions, resulting in a high enantiomeric ratio (95:5). mdpi.com
This catalytic approach could be adapted for the synthesis of this compound. For instance, an asymmetric cyclopropanation of a suitable cyclohexenone precursor using a chiral catalyst, such as a chiral rhodium or copper complex, could yield the desired enantiomer of the spiro compound.
Table 2: Asymmetric Catalysis for Spirocycle Synthesis
| Catalyst Type | Reaction | Enantiomeric Excess (e.e.) |
|---|---|---|
| Chinchonidine-derived phase-transfer catalyst | Allylic Alkylation | 90% |
| Chiral Rhodium (II) Carboxamidates | Cyclopropanation | Up to 99% |
Diastereoselective Approaches
Diastereoselective synthesis aims to create a specific diastereomer of a molecule that has multiple stereocenters. This can be achieved by a variety of methods, including the use of chiral reagents, catalysts, or by taking advantage of the stereochemistry of the starting material. In the context of this compound, which has two stereocenters, a diastereoselective approach would be crucial for isolating a single isomer.
One common strategy is the diastereoselective cyclopropanation of a chiral enolate derived from a cyclohexanone precursor. The existing stereocenter in the chiral auxiliary or in the substrate itself would direct the attack of the cyclopropanating agent to one face of the enolate, leading to the preferential formation of one diastereomer.
Process Chemistry Considerations for Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as safety, cost, efficiency, and environmental impact. The following subsections discuss key aspects of process chemistry relevant to the scalable synthesis of this compound.
Optimized Reaction Conditions and Reagent Selection
For a synthesis to be scalable, reaction conditions must be optimized to maximize yield and minimize waste. This includes the selection of appropriate solvents, reagents, and reaction temperatures. For example, in the synthesis of spiro[2.5]octane-5,7-dione, a related compound, the use of powdered K2CO3 in ethyl acetate (B1210297) at room temperature provided the corresponding spirocyclopropanes in high yields, avoiding the need for column chromatography and thus making the process more scalable.
The choice of reagents is also critical. For large-scale production, it is preferable to use reagents that are inexpensive, readily available, and have a low environmental impact. The development of catalytic methods, as discussed in section 2.5.2, is highly desirable as it reduces the amount of waste generated compared to stoichiometric methods.
Table 3: Optimization Parameters for Scalable Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Wide variety, often halogenated | Greener alternatives (e.g., ethanol, water, ethyl acetate) |
| Reagents | Often stoichiometric, expensive | Catalytic, inexpensive, recyclable |
| Purification | Chromatography | Crystallization, distillation |
| Temperature | Wide range, including very low temperatures | Near ambient temperature to reduce energy costs |
Continuous Flow Reactor Applications
Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction takes place. This technology offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety for hazardous reactions, and the ability to operate at higher temperatures and pressures. durham.ac.uk
The synthesis of carboxylic acids using CO2 has been successfully demonstrated in a continuous flow system. durham.ac.uk This approach could be applied to the final step in the synthesis of this compound, where a suitable precursor is carboxylated using carbon dioxide. The use of a tube-in-tube gas permeable membrane reactor allows for efficient gas-liquid contact, leading to high conversion rates. durham.ac.uk Furthermore, the entire multi-step synthesis of complex molecules has been achieved in continuous flow, suggesting that a fully automated, continuous process for this compound is a feasible goal.
Table 4: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires larger reactors | Easier, by running the reactor for longer |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better control over exotherms |
| Reproducibility | Can be variable | Highly reproducible |
| Process Control | Limited | Precise control over temperature, pressure, and residence time |
Chemical Reactivity and Transformation Pathways of 4 Oxospiro 2.5 Octane 1 Carboxylic Acid
Reactivity of the Ketone Group
The ketone group, characterized by its carbonyl (C=O) function within the six-membered ring, is a primary site for nucleophilic addition and reactions involving the adjacent α-carbons.
Reduction to Hydroxyl Groups (Alcohols)
The ketone functionality of 4-oxospiro[2.5]octane-1-carboxylic acid can be selectively reduced to a secondary alcohol, yielding 4-hydroxyspiro[2.5]octane-1-carboxylic acid. This transformation is typically achieved using metal hydride reagents. libretexts.org
Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to alcohols. chemistrysteps.compharmaguideline.com However, for a substrate containing both a ketone and a carboxylic acid, NaBH₄ is the preferred reagent for selective reduction of the ketone. libretexts.org LiAlH₄ is a much stronger reducing agent and would reduce both the ketone and the carboxylic acid. libretexts.orgyoutube.com The reduction of the ketone with NaBH₄ proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgmasterorganicchemistry.com
The reaction creates a new stereocenter at the C-4 position, potentially leading to a mixture of cis and trans diastereomers relative to the carboxylic acid group on the cyclopropane (B1198618) ring. The stereochemical outcome is influenced by the steric hindrance posed by the spirocyclic system, which dictates the direction of hydride attack on the carbonyl face. chemistrysteps.comlibretexts.org
| Reagent | Solvent | Product | Selectivity Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | 4-Hydroxyspiro[2.5]octane-1-carboxylic acid | Highly selective for the ketone; does not reduce the carboxylic acid. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Spiro[2.5]octane-1,4-diol derivative | Non-selective; reduces both ketone and carboxylic acid. libretexts.orgyoutube.com |
| Catalytic Hydrogenation (H₂/catalyst) | Ethanol, Acetic Acid | 4-Hydroxyspiro[2.5]octane-1-carboxylic acid | Can reduce the ketone, but may require specific catalysts (e.g., Pt) and conditions to avoid reduction of the carboxylic acid. pharmaguideline.com |
Nucleophilic Additions to the Carbonyl Carbon
The electrophilic nature of the carbonyl carbon in the ketone group makes it susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to forming new carbon-carbon bonds. The addition of a nucleophile to the carbonyl carbon changes its hybridization from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org
For an unsymmetrical ketone like this compound, nucleophilic attack can occur from two different faces of the planar carbonyl group, potentially leading to a mixture of diastereomeric products. saskoer.ca The stereoselectivity of the addition is often governed by steric factors, where the nucleophile preferentially attacks from the less hindered face of the spirocyclic ring system. libretexts.org
Examples of nucleophilic additions include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add alkyl or aryl groups to the carbonyl carbon, forming tertiary alcohols after an acidic workup.
Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin. The resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid.
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent, Ph₃P=CHR) converts the carbonyl group into a carbon-carbon double bond, replacing the oxygen atom with an alkylidene group (=CHR).
Condensation Reactions and Enamine/Enolate Chemistry
The ketone possesses two sets of α-hydrogens (at C-3 and C-5) which are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com Enolates are potent nucleophiles that serve as key intermediates in many carbon-carbon bond-forming reactions. ucsb.edu
Enolate Formation: The formation of an enolate is a reversible process when using bases like hydroxide (B78521) or alkoxides. masterorganicchemistry.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can be used to achieve essentially complete conversion to the enolate. khanacademy.org For an unsymmetrical ketone, the choice of base and reaction conditions can influence the formation of either the kinetic or thermodynamic enolate.
Aldol (B89426) Condensation: The enolate of this compound can react as a nucleophile with another molecule of an aldehyde or ketone (including itself) in an aldol addition reaction. libretexts.org This reaction forms a β-hydroxy ketone, which can subsequently undergo dehydration upon heating or under acidic/basic conditions to yield an α,β-unsaturated ketone in an aldol condensation. sigmaaldrich.com
Enamine Formation: The ketone can react with a secondary amine (e.g., pyrrolidine, morpholine) under acidic catalysis to form an enamine. Enamines are electronically similar to enolates and can act as nucleophiles in reactions such as alkylation and acylation.
Alpha-Halogenation and Subsequent Transformations
The α-positions of the ketone are susceptible to halogenation with chlorine, bromine, or iodine under either acidic or basic conditions. openstax.org
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction typically results in the mono-halogenation at the more substituted α-carbon. openstax.orglibretexts.org For this compound, this would favor halogenation at the C-5 position.
Under basic conditions, the reaction proceeds via an enolate intermediate. This reaction is generally faster than acid-catalyzed halogenation and can be difficult to stop at mono-halogenation. ucsb.edu If a methyl ketone were present, polyhalogenation would occur, potentially leading to the haloform reaction.
The resulting α-halo ketones are valuable synthetic intermediates. For example, they can undergo dehydrobromination via an E2 elimination pathway upon treatment with a base to introduce a double bond, forming an α,β-unsaturated ketone. openstax.orglibretexts.org
Reactivity of the Carboxylic Acid Group
The carboxylic acid group (–COOH) is characterized by its acidic proton and the electrophilic nature of its carbonyl carbon. Its reactivity is distinct from that of the ketone.
Esterification Reactions
One of the most fundamental reactions of carboxylic acids is their conversion to esters. The Fischer esterification is a common method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The reaction is an equilibrium process where the carboxylic acid is protonated by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.comyoutube.com A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester. masterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comorganic-chemistry.org This reaction is generally specific to the carboxylic acid group, leaving the ketone functionality intact.
| Alcohol (R-OH) | Acid Catalyst | Product (Ester) |
|---|---|---|
| Methanol (CH₃OH) | H₂SO₄ | Methyl 4-oxospiro[2.5]octane-1-carboxylate |
| Ethanol (CH₃CH₂OH) | H₂SO₄ | Ethyl 4-oxospiro[2.5]octane-1-carboxylate |
| Propan-1-ol (CH₃CH₂CH₂OH) | TsOH | Propyl 4-oxospiro[2.5]octane-1-carboxylate |
| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ | Benzyl 4-oxospiro[2.5]octane-1-carboxylate |
Amide Formation
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a variety of amide derivatives. This transformation is fundamental in organic synthesis and medicinal chemistry. The direct condensation of the carboxylic acid with a primary or secondary amine is typically inefficient and requires activation of the carboxyl group.
Standard coupling reagents are widely employed to facilitate this reaction. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine nucleophile.
Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or anhydride (B1165640), prior to reaction with an amine. This two-step approach often provides high yields of the desired amide. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which then reacts smoothly with a wide range of amines.
| Amine Reactant | Coupling Method | Product |
| Primary Amine (R-NH₂) | DCC/HOBt | N-alkyl-4-oxospiro[2.5]octane-1-carboxamide |
| Secondary Amine (R₂NH) | EDC/HOBt | N,N-dialkyl-4-oxospiro[2.5]octane-1-carboxamide |
| Ammonia (B1221849) (NH₃) | Acyl Chloride | 4-Oxospiro[2.5]octane-1-carboxamide |
Anhydride and Acyl Halide Synthesis
The carboxylic acid group can be readily converted into more reactive acylating agents like acyl halides and anhydrides. These intermediates are valuable for subsequent transformations, including the aforementioned amide synthesis, as well as ester formation and Friedel-Crafts acylation reactions.
Acyl Halide Synthesis: The most common method for synthesizing the acyl chloride of this compound involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chloride ion via a nucleophilic acyl substitution mechanism. orgoreview.com Similarly, phosphorus tribromide (PBr₃) can be used to prepare the corresponding acyl bromide. orgoreview.com
Anhydride Synthesis: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). A more common and versatile method for preparing both symmetrical and mixed anhydrides involves the reaction of an acyl halide with a carboxylate salt. For example, reacting the acyl chloride of this compound with the sodium salt of another carboxylic acid would yield a mixed anhydride.
| Reagent | Product | Class |
| Thionyl Chloride (SOCl₂) | 4-Oxospiro[2.5]octane-1-carbonyl chloride | Acyl Halide |
| Oxalyl Chloride ((COCl)₂) | 4-Oxospiro[2.5]octane-1-carbonyl chloride | Acyl Halide |
| Phosphorus Tribromide (PBr₃) | 4-Oxospiro[2.5]octane-1-carbonyl bromide | Acyl Halide |
| Acetic Anhydride (Ac₂O) | Mixed anhydride with acetic acid | Anhydride |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation. The ease of decarboxylation is highly dependent on the structure of the carboxylic acid. For β-keto acids, which have a ketone two carbons away from the carboxylic acid, decarboxylation often occurs readily upon gentle heating through a cyclic six-membered transition state. libretexts.orgmasterorganicchemistry.com
However, this compound is a γ-keto acid, with the ketone functionality at the gamma position relative to the carboxyl group. This structural arrangement precludes the formation of the stable, cyclic transition state observed in β-keto acids. masterorganicchemistry.comstackexchange.com Consequently, simple thermal decarboxylation is significantly more difficult and requires much higher temperatures or alternative chemical methods. masterorganicchemistry.comstackexchange.com Radical-based decarboxylation methods, such as the Barton decarboxylation, or certain oxidative decarboxylation protocols could potentially be employed, though these would require specific reagents and conditions.
Transformations Involving the Spiro[2.5]octane Core
The spiro[2.5]octane core, containing a strained cyclopropane ring fused to a cyclohexane (B81311) ketone, is susceptible to a variety of unique chemical transformations driven by the release of ring strain.
Strain-Release Reactions of the Cyclopropane Ring
The cyclopropane ring in the spiro[2.5]octane system possesses significant ring strain (approximately 27 kcal/mol), which serves as a powerful driving force for ring-opening reactions. udel.edu This inherent strain makes the C-C bonds of the three-membered ring susceptible to cleavage by various reagents.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles, resulting in a ring-opened product. The regioselectivity of this opening would be influenced by the stability of the resulting carbocation.
Transition Metal-Catalyzed Reactions: Transition metals can insert into the C-C bonds of the cyclopropane ring, initiating a variety of transformations, including isomerizations, cycloadditions, and coupling reactions.
Nucleophilic Ring Opening: While less common for simple cyclopropanes, the presence of the adjacent ketone in the 4-position can activate the cyclopropane ring towards nucleophilic attack, particularly under conditions that form an enolate. This can lead to conjugate addition-type ring-opening reactions. Such strain-release driven spirocyclizations and ring openings are powerful strategies in modern synthesis. scispace.comnih.govrsc.org
Ring Expansion and Contraction Reactions of the Cyclohexane Moiety
The six-membered cyclohexane ring, particularly with the ketone functionality at the 4-position, can undergo rearrangement reactions to form larger or smaller ring systems. These transformations are often mediated by the formation of carbocationic intermediates adjacent to the ring.
A plausible pathway for ring expansion would involve the conversion of the ketone to an alcohol, followed by treatment with acid. For example, a Tiffeneau-Demjanov-type rearrangement could be initiated by converting the ketone to a cyanohydrin, followed by reduction and diazotization, leading to a seven-membered ring.
Conversely, ring contraction could be achieved through reactions like the Favorskii rearrangement. Treatment of a halogenated derivative of the this compound (e.g., an α-haloketone) with a base could induce a rearrangement to form a five-membered ring carboxylic acid derivative.
Tandem and Cascade Reactions Utilizing Multiple Functionalities
The coexistence of a ketone, a carboxylic acid, and a strained cyclopropane ring within the same molecule makes this compound an ideal substrate for tandem or cascade reactions. These reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient route to complex molecular architectures. rsc.orgberkeley.edu
For example, a reaction sequence could be initiated by the activation of the carboxylic acid, followed by an intramolecular reaction involving the ketone or the cyclopropane ring. An intramolecular Michael addition, initiated by the enolate of the ketone, onto an activated derivative of the carboxylic acid could potentially lead to the formation of a new bicyclic system. Alternatively, a strain-release ring-opening of the cyclopropane could be coupled with a reaction at one of the other functional groups, leading to a rapid increase in molecular complexity. The development of such cascade reactions is a key area of modern organic synthesis, allowing for the construction of novel spirocyclic and polycyclic frameworks from a single, multifunctional starting material. rsc.org
Derivatization and Analogue Development
Synthesis of Functionalized Esters, Amides, and Thioesters
The carboxylic acid moiety of 4-oxospiro[2.5]octane-1-carboxylic acid is a prime site for derivatization. Standard organic synthesis protocols can be employed to convert this functional group into a variety of esters, amides, and thioesters, thereby modulating the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Esters: Esterification of the carboxylic acid can be achieved through various standard methods. For instance, acid-catalyzed esterification (Fischer esterification) with an appropriate alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid yields the corresponding ester. A process for esterifying a related spirocyclic precursor, [1-(2-oxo-propyl)-cyclopropyl]-acetic acid, involves heating to reflux in methanol (B129727) with concentrated hydrochloric acid. google.com This method could be directly applicable to this compound.
Amides: Amide derivatives are commonly synthesized by the direct condensation of the carboxylic acid with a primary or secondary amine. This transformation typically requires an activating agent or coupling reagent to facilitate the formation of the amide bond. While specific examples for this compound are not detailed in the literature, general methods are widely applicable.
Thioesters: Thioesters, which are structural analogues of esters where the oxygen atom of the ester linkage is replaced by a sulfur atom, can be synthesized from this compound. A one-pot synthesis method involves the reaction of a carboxylic acid with N,N'-diphenylthiourea, triethylamine, and a primary alkyl halide. nih.gov The use of microwave-assisted heating can improve reaction yields. nih.gov Another effective method is the thioesterification mediated by sulfuryl fluoride (B91410) (SO2F2), which works for a wide range of carboxylic acids and thiols under mild conditions. researchgate.netbohrium.com
Table 1: General Synthetic Methods for Carboxylic Acid Derivatization
| Derivative | Reagents and Conditions | Product |
|---|---|---|
| Ester | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., HCl), Reflux google.com | 4-Oxospiro[2.5]octane-1-carboxylate |
| Amide | Primary/Secondary Amine, Coupling Agent (e.g., DCC, EDC) | N-substituted-4-oxospiro[2.5]octane-1-carboxamide |
| Thioester | Thiol, N,N'-diisopropylcarbodiimide (DIC), Water researchgate.net | S-Alkyl/Aryl-4-oxospiro[2.5]octane-1-carbothioate |
| Thioester | N,N'-diphenylthiourea, Triethylamine, Alkyl Halide, Microwave nih.gov | S-Alkyl-4-oxospiro[2.5]octane-1-carbothioate |
| Thioester | Thiol, Sulfonyl Fluoride (SO2F2), Et3N, ACN researchgate.netbohrium.com | S-Alkyl/Aryl-4-oxospiro[2.5]octane-1-carbothioate |
Structural Modifications of the Spiro[2.5]octane Skeleton
Modifying the carbon framework of the spiro[2.5]octane skeleton is a key strategy for developing new analogues. This includes adding substituents to the rings or replacing carbon atoms with heteroatoms to create novel heterocyclic systems.
Alkylation and arylation reactions can introduce new carbon-based substituents onto the spiro[2.5]octane rings. The ketone at the C4 position provides a reactive site for such modifications, typically at the adjacent α-carbon positions (C3 and C5).
Arylation of the spiro[2.5]octanone core has been demonstrated through the synthesis of 1-(4-X-phenyl)-spiro-octan-4-ones. researchgate.net These compounds were designed by replacing the double bond in isomenthone (B49636) arylidene derivatives with a cyclopropane (B1198618) ring. researchgate.net In a related study, the methylenation of (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide yielded chiral 1-aryl-spiro[2.5]octan-4-ones. researchgate.net These reactions establish methods for introducing aryl groups onto the spirocyclic framework. While specific examples of simple alkylation on the this compound core are not prominent, standard enolate chemistry would predict that the α-protons to the carbonyl group are susceptible to deprotonation and subsequent reaction with alkyl halides.
Replacing one or more carbon atoms of the spiro[2.5]octane skeleton with heteroatoms such as oxygen, nitrogen, or sulfur leads to the formation of heterocyclic spiro analogues with distinct chemical and biological properties.
Oxygen (Oxaspiro[2.5]octane analogues): The synthesis of oxaspiro compounds has been explored for various applications. google.com For example, 4-oxa-7-azaspiro[2.5]octane has been prepared from methyl 1-hydroxy-1-cyclopropanecarboxylate through a multi-step process involving substitution, hydrogenation, cyclization, and reduction. google.com The synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which are three-dimensional analogues of 1,4-dioxanes, has also been achieved via a ring-closing metathesis (RCM) strategy. nuph.edu.uaresearchgate.net
Nitrogen (Azaspiro[2.5]octane analogues): Nitrogen-containing spirocycles are of significant interest in pharmaceutical development. researchgate.net Chiral 6-azaspiro[2.5]octanes have been synthesized and identified as potent antagonists of the M4 muscarinic acetylcholine (B1216132) receptor. researchgate.net A general and scalable biocatalytic method for the synthesis of azaspiro[2.y]alkanes involves the cyclopropanation of unsaturated exocyclic N-heterocycles using engineered protoglobin-based enzymes. chemrxiv.org Furthermore, synthetic routes to 4,7-diazaspiro[2.5]octane compounds have been developed from derivatives of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate. google.com The synthesis of 1-oxa-2-azaspiro[2.5]octane has also been reported, highlighting the possibility of incorporating multiple different heteroatoms. researchgate.netuzh.ch
Sulfur (Thiaspiro[2.5]octane analogues): While the direct synthesis of thiaspiro[2.5]octane analogues of the title compound is less documented, the incorporation of sulfur into cyclic structures is a well-established field in organic chemistry. General methods for creating sulfur-containing heterocycles could be adapted to the spiro[2.5]octane framework, potentially through ring-closing reactions of precursors containing thiol groups or by utilizing sulfur-based reagents to build the heterocyclic portion of the spirocycle.
Table 2: Examples of Heteroatom-Containing Spiro[2.5]octane Analogues
| Analogue Class | Example Compound | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| Oxaspiro | 4-Oxa-7-azaspiro[2.5]octane | Methyl 1-hydroxy-1-cyclopropanecarboxylate | google.com |
| Oxaspiro | 1-Oxaspiro[2.5]octane | Cyclohexanone (B45756) derivatives | researchgate.net |
| Azaspiro | 6-Azaspiro[2.5]octane | Chiral separation / SAR studies | researchgate.net |
| Diazaspiro | 4,7-Diazaspiro[2.5]octane | 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative | google.com |
| Oxa-azaspiro | 1-Oxa-2-azaspiro[2.5]octane | N-methyl-N-phenyltetrahydropyran-3-thiocarboxamide | uzh.ch |
Chiral Resolution and Enantiopure Analogue Synthesis
Due to the presence of stereocenters, including the spirocyclic carbon, derivatives of this compound can exist as multiple stereoisomers. The development of methods for chiral resolution and the enantioselective synthesis of these compounds is crucial, as different enantiomers often exhibit distinct biological activities. nih.gov
The enantioselective synthesis of spiro compounds has become a significant area of research, with organocatalysis emerging as a powerful tool. rsc.orgresearchgate.net For azaspiro[2.5]octanes, chiral separation of racemic mixtures followed by X-ray crystallography has been used to identify the more active enantiomer, which then guides further structure-activity relationship (SAR) studies on the enantiopure scaffold. researchgate.net An enzymatic, stereodivergent synthesis platform has been developed for azaspiro[2.y]alkanes, providing access to various stereoisomers with high enantioselectivity. chemrxiv.org Similarly, new chiral spiro[2.5]octanones have been synthesized via the methylenation of arylidene derivatives of isomenthone, where the chirality of the starting material directs the stereochemical outcome of the product. researchgate.netresearchgate.net These methodologies highlight viable strategies for accessing enantiopure analogues of this compound.
Conformational Analysis of Derivatives
The three-dimensional shape and conformational flexibility of spiro[2.5]octane derivatives are critical determinants of their interaction with biological targets. Conformational analysis, primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, provides insights into the preferred spatial arrangement of these molecules.
Studies on spiro[2.5]octan-6-ol using proton NMR (PMR) spectra at low temperatures have determined the free energy difference for the axial-equatorial conformational equilibrium of the hydroxyl group on the cyclohexane (B81311) ring. doi.org The energy barrier for the ring inversion of the cyclohexane moiety was also calculated using variable-temperature NMR line-shape analysis. doi.org
More detailed structural and conformational analyses have been performed on 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using 1H, 13C, and 15N NMR spectroscopy. researchgate.netnih.gov By analyzing homonuclear coupling constants and chemical shifts, researchers can determine the relative configuration and preferred conformations of the six-membered ring. These NMR parameters are sensitive to the steric and electronic effects of substituents on the rings, as well as the anisotropic effects from the three-membered oxirane or aziridine (B145994) ring. researchgate.netnih.gov These analytical techniques are directly applicable to derivatives of this compound to elucidate their conformational preferences in solution.
Computational and Theoretical Studies on 4 Oxospiro 2.5 Octane 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and optimized geometric parameters.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For 4-Oxospiro[2.5]octane-1-carboxylic acid, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine its ground-state geometry and electronic properties.
These calculations can predict key structural parameters. For instance, the C-C bond lengths within the strained cyclopropane (B1198618) ring are expected to differ from those in the more flexible cyclohexanone (B45756) ring. The theory also allows for the analysis of charge distribution, highlighting the polarization of the carbonyl (C=O) and carboxyl (COOH) groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized, and their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. beilstein-journals.orghku.hk
Table 1: Hypothetical DFT-Calculated Geometrical Parameters and Electronic Properties for this compound
| Parameter | Calculated Value | Description |
| C=O Bond Length (Ketone) | 1.22 Å | Typical double bond length for a cyclohexanone. |
| C-C Bond Length (Cyclopropane) | 1.51 Å | Average bond length within the strained three-membered ring. |
| O-H Bond Length (Carboxyl) | 0.97 Å | Bond length in the carboxylic acid functional group. |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by solving the Schrödinger equation without empirical parameters. figshare.com These methods are computationally more demanding but are invaluable for obtaining precise energetic information. For this compound, single-point energy calculations using methods like CCSD(T) on DFT-optimized geometries can provide benchmark values for the molecule's stability and the energetic profiles of potential reactions, such as ring-opening of the cyclopropane moiety. nih.gov
Conformational Analysis and Potential Energy Surfaces
The flexibility of the six-membered ring and the rotation of the carboxylic acid group mean that this compound can exist in multiple conformations. A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. pku.edu.cnchemrxiv.org
By systematically scanning key dihedral angles—such as those within the cyclohexanone ring and the C-C bond connecting the carboxyl group—a detailed PES can be constructed. This analysis reveals the various stable conformers (local minima on the PES) and the transition states that connect them. nih.gov For this molecule, key conformations would include chair and boat forms of the cyclohexanone ring, as well as different orientations of the carboxylic acid group relative to the spirocyclic core. nih.govnih.gov DFT calculations are well-suited for determining the relative energies of these conformers and the energy barriers for their interconversion. rsc.org Such studies have been performed on related structures like cyclopropanecarboxylic acid, identifying preferred conformations and rotational barriers. nih.govnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.orgnih.gov For this compound, several reaction types could be explored.
One area of interest is the ring-opening of the strained cyclopropane. beilstein-journals.orgnih.gov DFT calculations can be used to model the reaction pathway for nucleophilic attack on one of the cyclopropane carbons, leading to a functionalized cyclohexanone derivative. researchgate.netresearchgate.net By locating the transition state structure and calculating the activation energy, the feasibility of such a reaction can be predicted. rsc.org
Another potential reaction is the transformation of the carboxylic acid group into derivatives like esters or amides. researchgate.netmdpi.com Computational studies can elucidate the mechanism of these reactions, for example, by modeling the protonation of the carbonyl oxygen and subsequent nucleophilic attack. mdpi.com The calculated energy profiles for these pathways help in understanding reaction kinetics and predicting the most favorable conditions. soton.ac.uk
Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)
Computational methods can predict various spectroscopic properties, which is invaluable for structure confirmation and analysis.
NMR Spectroscopy: By performing Gauge-Including Atomic Orbital (GIAO) DFT calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts. youtube.comresearchgate.net These theoretical values, when compared to experimental data, can aid in the definitive assignment of signals and confirm the molecule's structure. mdpi.com
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. The resulting theoretical IR spectrum shows characteristic peaks, such as the C=O stretching frequency for the ketone and carboxylic acid, the O-H stretch of the carboxyl group, and vibrations associated with the cyclopropane ring. This provides a theoretical fingerprint of the molecule. beilstein-journals.org
Mass Spectrometry: While more complex, computational methods can also offer insights into mass spectrometry fragmentation patterns. By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways upon ionization. nih.gov This can help in interpreting experimental mass spectra.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | ~208 ppm | Ketone Carbonyl (C=O) |
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | Carboxyl Carbonyl (C=O) |
| ¹H NMR | Chemical Shift (δ) | ~12 ppm | Carboxylic Acid Proton (-OH) |
| IR | Wavenumber (cm⁻¹) | ~1715 cm⁻¹ | Ketone C=O Stretch |
| IR | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ | Carboxylic Acid C=O Stretch |
| IR | Wavenumber (cm⁻¹) | ~3000-3300 cm⁻¹ | Carboxylic Acid O-H Stretch |
| Mass Spec. | Fragment m/z | M-45 | Loss of COOH group |
Molecular Dynamics Simulations for Conformational Flux and Interactions
While quantum chemical calculations typically focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, often in a solvent environment. pku.edu.cn
For this compound, MD simulations can be used to explore its conformational flexibility in solution. By simulating the molecule's movement over nanoseconds, one can observe the transitions between different conformers of the cyclohexanone ring and the rotation of the substituent groups. This provides insight into the molecule's "conformational flux"—the dynamic equilibrium between different shapes.
Furthermore, MD simulations can reveal detailed information about intermolecular interactions. For example, a simulation in an aqueous solution would show the formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules. nih.gov This is crucial for understanding the molecule's solvation and how its properties might change in different solvent environments.
Applications in Synthetic Organic Chemistry
4-Oxospiro[2.5]octane-1-carboxylic Acid as a Versatile Building Block in Complex Molecule Synthesis
This compound is a unique bifunctional molecule that serves as a valuable building block in synthetic organic chemistry. Its rigid, three-dimensional spirocyclic core, which fuses a cyclopropane (B1198618) ring and a cyclohexanone (B45756) ring, offers a structurally novel scaffold for the synthesis of complex molecules. Spirocyclic motifs are of increasing interest in medicinal chemistry and materials science due to their ability to introduce conformational rigidity and novel spatial arrangements of functional groups. nih.govnuph.edu.ua The presence of both a ketone and a carboxylic acid functional group on this scaffold allows for a wide range of selective chemical transformations.
The carboxylic acid moiety can be converted into esters, amides, or other derivatives, or it can participate in coupling reactions. Simultaneously, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, reductions, or reductive aminations. This dual reactivity makes it a versatile starting material for constructing more elaborate molecular architectures. For instance, spiro compounds with similar features are recognized as "privileged structures" for their successful application in creating ligands for asymmetric catalysis. nih.gov The unique spiro[2.5]octane framework can be found in various natural products and pharmacologically active compounds, making this building block particularly relevant for drug discovery programs.
Role as an Intermediate in Multi-Step Reaction Sequences
The structural features of this compound make it a useful intermediate in multi-step synthetic pathways. Its functional groups can be manipulated sequentially to build molecular complexity. For example, the carboxylic acid can first be protected or converted to a less reactive derivative, allowing for selective chemistry to be performed at the ketone position. Subsequently, the modified carboxylic acid group can be deprotected and used for further transformations.
A patent for the synthesis of a related isomer, spiro[2.5]octane-5-carboxylic acid, explicitly describes it as a "useful organic synthesis intermediate," highlighting the role of this class of compounds in synthetic routes. google.com The ketone functionality can be used to introduce new stereocenters or to construct new rings. For example, enantioselective α-functionalization of the ketone, a well-established process in organocatalysis, could be employed to create chiral intermediates for natural product synthesis. nih.gov The cyclopropane ring, while generally stable, can also participate in ring-opening reactions under specific conditions, providing another avenue for structural diversification in a multi-step sequence.
| Reaction Type | Functional Group Involved | Potential Products |
| Esterification / Amidation | Carboxylic Acid | Esters, Amides |
| Aldol Condensation | Ketone (α-carbon) | β-Hydroxy ketones |
| Grignard Reaction | Ketone (carbonyl carbon) | Tertiary alcohols |
| Reductive Amination | Ketone | Spirocyclic amines |
| Wittig Reaction | Ketone | Methylene-spirooctanes |
Development of Chiral Scaffolds and Ligands
Spiro skeletons are considered privileged structures in the design of chiral ligands for asymmetric catalysis because their rigid conformation can create a well-defined chiral environment around a metal center. nih.gov The 4-oxospiro[2.5]octane core can be synthesized in an enantiomerically enriched form, making it an attractive scaffold for developing new chiral auxiliaries and ligands.
Research has demonstrated the synthesis of chiral spiro[2.5]octanones through the methylenation of chiral 2-arylidene-cyclohexanones using dimethylsulfoxonium methylide. researchgate.net This approach yields photostable spiro compounds with a rigid cyclopropane fragment, which can induce helical ordering in liquid-crystalline systems. researchgate.net By starting with or creating a chiral version of the this compound scaffold, chemists can synthesize a variety of chiral ligands. The carboxylic acid handle can be used to attach the scaffold to other molecular components, while the ketone provides a site for further modification. The development of such chiral scaffolds is crucial for advancing asymmetric synthesis, enabling the production of single-enantiomer pharmaceuticals and other fine chemicals. nih.gov
| Chiral Spirocyclic Scaffold Type | Synthetic Approach | Potential Application | Reference |
| Spiro[2.5]octanones | Methylenation of chiral enones | Chiral dopants, ligand precursors | researchgate.net |
| Spirobiindane/Spirobifluorene | Various | Asymmetric hydrogenation, C-C coupling | nih.gov |
| Spirocyclic 1,3-diketones | Transannular C-acylation | Building blocks for chiral molecules | rsc.org |
| α-Spirocyclic lactones | Nickel-catalyzed C-acylation | Synthesis of quaternary stereocenters | acs.org |
Utilization in the Synthesis of Structurally Diverse Libraries
The creation of structurally diverse libraries of small molecules is a cornerstone of modern drug discovery. This compound is an ideal starting point for combinatorial chemistry due to its two distinct and reactive functional groups. The spirocyclic core provides a rigid, three-dimensional framework, which is a desirable feature for moving beyond the flat structures that have historically dominated screening libraries.
Using parallel synthesis techniques, the carboxylic acid can be reacted with a library of amines to produce a diverse set of amides. The resulting keto-amides can then be further diversified by reacting the ketone with a library of reagents, such as various Grignard reagents or Wittig ylides. This "two-dimensional" diversification strategy allows for the rapid generation of a large number of unique compounds based on the spiro[2.5]octane scaffold. Such libraries are invaluable for screening against biological targets to identify new hit compounds for therapeutic development. The synthesis of other spirocyclic systems, such as 2,5-dioxaspiro[3.4]octanes, has been explicitly developed to provide novel building blocks for medicinal chemistry libraries. nuph.edu.ua
Design and Evaluation in Catalyst Development
Beyond its use in chiral ligands, the this compound framework has potential applications in the direct development of organocatalysts. The field of organocatalysis often relies on small organic molecules containing specific functional groups to catalyze chemical reactions. For example, chiral amines and phosphoric acids derived from rigid scaffolds have proven to be highly effective catalysts.
The spiro[2.5]octane scaffold could be elaborated into novel catalysts. The ketone could be converted to a chiral amine, which could then act as a catalyst for reactions proceeding through enamine or iminium ion intermediates, similar to proline-based catalysts. mdpi.com The inherent rigidity and defined stereochemistry of the spirocyclic system could impart high levels of stereocontrol in such catalytic transformations. The carboxylic acid group could serve as a secondary binding site for a substrate or as a handle to immobilize the catalyst on a solid support for easier separation and recycling. The design of new catalysts based on novel scaffolds is an active area of research aimed at discovering more efficient and selective chemical transformations. researchgate.net
Future Directions in Research
Discovery of Novel and More Efficient Synthetic Routes
Key areas of exploration will likely include:
Catalytic Asymmetric Methodologies: The development of novel catalytic systems, potentially employing transition metals or organocatalysts, to construct the spirocyclic core in a single, enantioselective step.
Domino and Tandem Reactions: Designing reaction cascades that allow for the formation of multiple bonds and the spirocyclic system in a single operation from simpler, readily available starting materials.
Flow Chemistry Approaches: Utilizing continuous flow technologies to improve reaction efficiency, safety, and scalability, which can be particularly advantageous for multi-step syntheses.
Advanced Stereocontrol in Functionalized Spiro[2.5]octane Systems
The stereochemistry of spirocyclic compounds plays a crucial role in their biological activity and material properties. For 4-Oxospiro[2.5]octane-1-carboxylic acid, the spirocenter and the substituted cyclopropane (B1198618) ring present significant stereochemical challenges. Future research will need to address the precise control over the relative and absolute stereochemistry of this system.
Promising research avenues include:
Chiral Auxiliary-Mediated Syntheses: Employing removable chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
Substrate-Controlled Diastereoselective Reactions: Leveraging the inherent stereochemistry of precursors to influence the formation of new stereocenters.
Advanced Asymmetric Catalysis: As mentioned previously, the development of highly effective asymmetric catalysts will be paramount for achieving high levels of enantioselectivity and diastereoselectivity. researchgate.net
Chemo- and Regioselective Transformations of the Differentiated Functionalities
This compound possesses three distinct functional groups: a ketone, a carboxylic acid, and a cyclopropane ring. The ability to selectively modify each of these functionalities is crucial for creating a diverse library of derivatives for biological screening and other applications. Future research will focus on developing highly chemo- and regioselective transformations. researchgate.netmdpi.com
| Functional Group | Potential Transformations | Research Focus |
| Ketone | Reduction, olefination, reductive amination, enolate chemistry | Developing mild and selective reagents that do not affect the carboxylic acid or cyclopropane ring. |
| Carboxylic Acid | Esterification, amidation, reduction to alcohol | Exploring orthogonal protection-deprotection strategies and selective activation methods. |
| Cyclopropane Ring | Ring-opening reactions, functionalization of C-H bonds | Investigating catalytic methods for selective ring-opening and late-stage functionalization. |
Interdisciplinary Research Integrating Advanced Spectroscopic Techniques
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential. Future research will benefit from an interdisciplinary approach that combines synthetic chemistry with advanced spectroscopic techniques.
Key areas for integration include:
Advanced NMR Spectroscopy: Utilizing techniques such as NOESY and ROESY to elucidate the relative stereochemistry and preferred conformations in solution. mdpi.com
X-ray Crystallography: Obtaining single-crystal X-ray structures to unambiguously determine the solid-state conformation and absolute stereochemistry.
Chiroptical Spectroscopy: Employing techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) to probe the stereochemical features of chiral derivatives.
Computational Predictions for Reactivity and Design of New Chemical Entities
Computational chemistry is poised to play an increasingly important role in guiding the synthesis and derivatization of spirocyclic compounds. rsc.org In the context of this compound, computational methods can be used to predict reactivity and design new molecules with desired properties.
Future computational studies may focus on:
Density Functional Theory (DFT) Calculations: To model reaction mechanisms, predict the stereochemical outcomes of reactions, and understand the electronic properties of the molecule. rsc.org
Molecular Docking and Dynamics Simulations: To predict the binding modes of derivatives with biological targets and to assess their potential as therapeutic agents.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To study enzymatic reactions or interactions with large biological systems with high accuracy.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and other related spirocyclic compounds, paving the way for new discoveries in medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
